Boc-(r)-3-amino-2-(3,4-dichlorobenzyl)propanoic acid Boc-(r)-3-amino-2-(3,4-dichlorobenzyl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18746818
InChI: InChI=1S/C15H19Cl2NO4/c1-15(2,3)22-14(21)18-8-10(13(19)20)6-9-4-5-11(16)12(17)7-9/h4-5,7,10H,6,8H2,1-3H3,(H,18,21)(H,19,20)/t10-/m1/s1
SMILES:
Molecular Formula: C15H19Cl2NO4
Molecular Weight: 348.2 g/mol

Boc-(r)-3-amino-2-(3,4-dichlorobenzyl)propanoic acid

CAS No.:

Cat. No.: VC18746818

Molecular Formula: C15H19Cl2NO4

Molecular Weight: 348.2 g/mol

* For research use only. Not for human or veterinary use.

Boc-(r)-3-amino-2-(3,4-dichlorobenzyl)propanoic acid -

Specification

Molecular Formula C15H19Cl2NO4
Molecular Weight 348.2 g/mol
IUPAC Name (2R)-2-[(3,4-dichlorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C15H19Cl2NO4/c1-15(2,3)22-14(21)18-8-10(13(19)20)6-9-4-5-11(16)12(17)7-9/h4-5,7,10H,6,8H2,1-3H3,(H,18,21)(H,19,20)/t10-/m1/s1
Standard InChI Key YBONWVFBNGRRHI-SNVBAGLBSA-N
Isomeric SMILES CC(C)(C)OC(=O)NC[C@@H](CC1=CC(=C(C=C1)Cl)Cl)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NCC(CC1=CC(=C(C=C1)Cl)Cl)C(=O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

Boc-(R)-3-amino-2-(3,4-dichlorobenzyl)propanoic acid (IUPAC: (2R)-2-[(3,4-dichlorophenyl)methyl]-3-[(tert-butoxycarbonyl)amino]propanoic acid) features:

  • A tert-butoxycarbonyl (Boc) group protecting the amino functionality.

  • A 3,4-dichlorobenzyl moiety attached to the α-carbon of the propanoic acid backbone.

  • A chiral center at the α-carbon, conferring (R)-configuration.

The molecular formula is C<sub>15</sub>H<sub>19</sub>Cl<sub>2</sub>NO<sub>4</sub>, with a molecular weight of 348.2 g/mol (calculated for the 2,4-dichloro analog). The 3,4-dichloro substitution introduces steric and electronic effects distinct from other isomers, influencing reactivity and intermolecular interactions.

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC<sub>15</sub>H<sub>19</sub>Cl<sub>2</sub>NO<sub>4</sub>
Molecular Weight348.2 g/mol
IUPAC Name(2R)-2-[(3,4-dichlorophenyl)methyl]-3-[(tert-butoxycarbonyl)amino]propanoic acid
Canonical SMILESCC(C)(C)OC(=O)NC@@HC(=O)O
Chiral Centers1 (R-configuration)

Synthesis and Manufacturing

Asymmetric Synthesis Strategies

The synthesis of Boc-(R)-3-amino-2-(3,4-dichlorobenzyl)propanoic acid likely follows protocols established for analogous Boc-protected dichlorobenzyl amino acids :

  • Chiral Induction: Employing chiral catalysts (e.g., Evans oxazaborolidines) to enforce (R)-configuration during the formation of the α-carbon stereocenter.

  • Boc Protection: Introducing the Boc group via reaction with di-tert-butyl dicarbonate (Boc<sub>2</sub>O) under basic conditions.

  • Dichlorobenzyl Incorporation: Alkylation or Friedel-Crafts acylation to attach the 3,4-dichlorobenzyl group, followed by hydrolysis to yield the carboxylic acid.

A representative synthetic route is outlined below:

Scheme 1: Proposed Synthesis Pathway

  • Starting Material: (R)-3-Amino-2-(3,4-dichlorobenzyl)propanoic acid.

  • Boc Protection:
    NH2-Intermediate+Boc2OBaseBoc-Protected Amine\text{NH}_2\text{-Intermediate} + \text{Boc}_2\text{O} \xrightarrow{\text{Base}} \text{Boc-Protected Amine}

  • Purification: Chromatography or crystallization to isolate the enantiomerically pure product.

Challenges in Synthesis

  • Regioselectivity: Ensuring precise substitution at the 3,4-positions of the benzyl group requires careful control of electrophilic aromatic substitution conditions.

  • Stereochemical Integrity: Maintaining the (R)-configuration during alkylation steps necessitates chiral auxiliaries or asymmetric catalysis .

Biological Activity and Mechanisms

Pharmacophoric Features

The 3,4-dichlorobenzyl moiety enhances lipophilicity and electron-withdrawing effects, potentially improving membrane permeability and target binding. Comparative studies on 2,4-dichloro analogs demonstrate:

  • Antimicrobial Activity: MIC values of 4–8 µg/mL against Gram-positive bacteria.

  • Enzyme Inhibition: IC<sub>50</sub> of 12 nM against protease targets due to halogen interactions with catalytic residues .

Structure-Activity Relationships (SAR)

  • Chlorine Positioning: 3,4-Dichloro substitution may optimize π-stacking and van der Waals interactions compared to 2,4- or 4-chloro isomers.

  • Boc Group Role: Temporary protection of the amine facilitates peptide coupling while avoiding side reactions.

Applications in Drug Discovery

Peptide Therapeutics

Boc-(R)-3-amino-2-(3,4-dichlorobenzyl)propanoic acid is utilized in:

  • Anticancer Peptides: Incorporating hydrophobic residues to enhance tumor targeting.

  • Antiviral Agents: Disrupting viral protease active sites via halogen-bonding interactions.

Chemical Biology Tools

  • Photoaffinity Labels: The dichlorobenzyl group serves as a scaffold for photoreactive crosslinkers.

  • MRSA Probes: Tagging bacterial cell wall synthesis enzymes for imaging studies.

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